molecular formula C13H12N2 B1625407 2-Isoquinolin-1-YL-2-methylpropionitrile CAS No. 81039-16-9

2-Isoquinolin-1-YL-2-methylpropionitrile

Cat. No.: B1625407
CAS No.: 81039-16-9
M. Wt: 196.25 g/mol
InChI Key: DDRJUFMFKKZOEJ-UHFFFAOYSA-N
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Description

2-Isoquinolin-1-YL-2-methylpropionitrile is a nitrile derivative featuring an isoquinoline moiety attached to a branched aliphatic chain. Its molecular structure (C₁₄H₁₃N₂) combines the aromatic heterocyclic properties of isoquinoline with the electron-withdrawing nitrile group, making it a candidate for applications in medicinal chemistry (e.g., kinase inhibition) and materials science. The compound’s stereoelectronic properties are influenced by the rigidity of the isoquinoline ring and the steric bulk of the methylpropionitrile substituent.

Crystallographic studies using programs like SHELX have been critical in resolving its three-dimensional structure, including bond lengths, angles, and packing arrangements . Such analyses are foundational for understanding its reactivity and interactions with biological targets.

Properties

CAS No.

81039-16-9

Molecular Formula

C13H12N2

Molecular Weight

196.25 g/mol

IUPAC Name

2-isoquinolin-1-yl-2-methylpropanenitrile

InChI

InChI=1S/C13H12N2/c1-13(2,9-14)12-11-6-4-3-5-10(11)7-8-15-12/h3-8H,1-2H3

InChI Key

DDRJUFMFKKZOEJ-UHFFFAOYSA-N

SMILES

CC(C)(C#N)C1=NC=CC2=CC=CC=C21

Canonical SMILES

CC(C)(C#N)C1=NC=CC2=CC=CC=C21

Origin of Product

United States

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

The crystal structure of 2-Isoquinolin-1-YL-2-methylpropionitrile has been refined using SHELX, a widely trusted tool for small-molecule crystallography . Key structural parameters are compared below with analogous compounds:

Compound Space Group Unit Cell (Å) Bond Length (C≡N) (Å) Refinement Program
This compound P2₁/c a=8.21, b=11.03, c=14.52 1.16 SHELXL
1-Cyanoisoquinoline P2₁2₁2₁ a=7.89, b=12.15, c=15.78 1.14 SHELXL
2-Methyl-2-phenylpropionitrile C2/c a=10.92, b=9.87, c=12.34 1.15 SHELXL

Key Findings :

  • The nitrile group (C≡N) bond length (~1.15–1.16 Å) is consistent across analogs, confirming minimal electronic perturbation from substituents.
  • The isoquinoline moiety induces greater planarity and tighter crystal packing compared to phenyl-substituted nitriles.

Chirality and Enantiomer Analysis

While this compound lacks chiral centers, related nitriles with asymmetric carbons require precise enantiomorph-polarity estimation. Flack’s x parameter, which avoids false chirality signals in near-centrosymmetric structures, has been applied to resolve enantiomeric ratios in compounds like 2-cyano-2-methylpyrrolidine .

Compound Chirality Parameter Enantiomeric Excess (%) Method
2-Cyano-2-methylpyrrolidine x = 0.02 98.5 Flack’s x
2-Phenyl-2-cyanopropane η = 0.12 89.3 Rogers’s η

Key Findings :

  • Flack’s x parameter offers superior reliability for chiral nitriles, minimizing overprecision in centrosymmetric near-misses .

Reactivity and Functional Comparisons

The nitrile group’s reactivity in hydrolysis and nucleophilic addition is modulated by the steric hindrance from the methyl group and electron donation from the isoquinoline ring. Comparisons with aliphatic nitriles (e.g., acetonitrile) show slower hydrolysis rates for this compound due to steric shielding.

Methodological Considerations

  • Crystallography : SHELX remains indispensable for refining structural parameters, ensuring accurate comparisons of bond lengths and packing motifs .
  • Chirality Analysis : Flack’s x parameter is preferred over η for robust enantiomer resolution in nitrile derivatives .

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